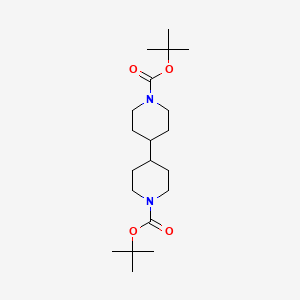

4-fluoro-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

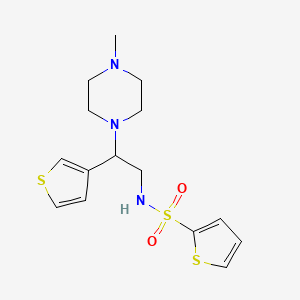

This compound is a phenolic compound with a pyrazole ring attached, both of which are substituted with fluorine atoms . Phenolic compounds are a class of chemical compounds consisting of a phenyl group (-C6H5) bonded to a hydroxyl group (-OH). Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorophenyl groups could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenol group and a pyrazole ring, both of which are substituted with fluorine atoms .Chemical Reactions Analysis

As a phenolic compound, it might undergo reactions typical of phenols, such as E1 or E2 elimination reactions, or electrophilic aromatic substitution. The pyrazole ring might undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the phenol and pyrazole groups, as well as the fluorine substituents. For example, the compound might exhibit the acidity typical of phenols, and the fluorine atoms might influence its reactivity and polarity .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Conformation

- Pyrazoline derivatives, including those with fluoro-substituted phenyl groups, exhibit interesting crystal structures and conformations. For example, studies have shown that the five-membered pyrazole ring can exist in an envelope conformation, with intermolecular interactions influencing the overall crystal structure (Chopra et al., 2007).

Synthesis and Antimicrobial Activity

- Novel fluorine-containing pyrazole-based thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent inhibitory action against various bacteria and fungi, demonstrating the potential of fluorine-substituted pyrazolines in antimicrobial research (Desai et al., 2012).

Photophysical and Chemosensory Properties

- Pyrazoline derivatives have been studied for their photophysical properties, including absorption, emission, and fluorescence quantum yield. Such compounds can be utilized as fluorescent chemosensors for metal ions, offering potential applications in analytical chemistry (Khan, 2020).

Electron-Transfer Thermodynamics

- The study of donor-substituted pyrazoline fluorophores has revealed insights into photoinduced electron-transfer thermodynamics. These compounds' photophysical properties, influenced by aryl substituents, open up possibilities for their use in biological applications, such as intracellular pH probes (Fahrni et al., 2003).

Selective Metal Ion Sensing

- Fluorinated pyrazoline compounds have been developed as selective fluorometric sensors for metal ions like Hg2+. This highlights their potential use in environmental monitoring and analytical applications (Bozkurt & Gul, 2020).

Antimycobacterial Activity

- Some fluorinated pyrazoline derivatives have shown promising antimycobacterial activity. This suggests a potential role for these compounds in developing new treatments for diseases like tuberculosis (Ali & Yar, 2007).

Corrosion Inhibition

- Pyrazoline derivatives, including those with fluorine substitutions, have been explored as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant in industries where corrosion resistance is critical (Lgaz et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGJJPFPRCFVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)

![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2454201.png)